Superior TASK-3 Potency: PK-THPP is 38-Fold More Potent than A1899 and 524-Fold More Potent than Doxapram in Functional Assays
PK-THPP demonstrates markedly higher potency at the rat TASK-3 channel compared to the alternative blockers A1899 and doxapram. In Ussing chamber electrophysiology studies using Fischer rat thyroid monolayers, PK-THPP inhibited rTASK-3 channel function with an IC50 of 42 nM (95% CI: 33–52 nM). In the same assay, A1899 showed an IC50 of 1.6 μM (0.8–3.3 μM), and doxapram showed an IC50 of 22 μM (18–28 μM) [1]. This represents a 38-fold increase in potency over A1899 and a 524-fold increase over doxapram, establishing PK-THPP as a high-affinity probe for TASK-3 studies [1].
| Evidence Dimension | TASK-3 channel inhibition (IC50) |
|---|---|
| Target Compound Data | 42 nM (33-52 nM, 95% CI) |
| Comparator Or Baseline | A1899: 1.6 μM (0.8-3.3 μM); Doxapram: 22 μM (18-28 μM) |
| Quantified Difference | 38-fold more potent than A1899; 524-fold more potent than doxapram |
| Conditions | Ussing chamber, Fischer rat thyroid monolayers expressing rTASK-3, n=4-6 |
Why This Matters
Higher potency enables lower dosing in experimental models, reducing potential off-target effects and improving signal-to-noise in functional assays.
- [1] Cotten JF. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats. Anesth Analg. 2013 Apr;116(4):810-6. View Source
